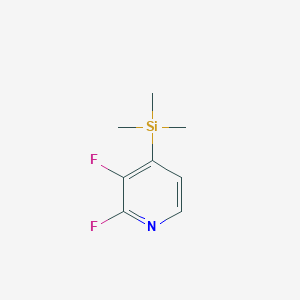
2,3-Difluoro-4-(trimethylsilyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-(trimethylsilyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both fluorine and trimethylsilyl groups in the pyridine ring imparts distinct reactivity and stability characteristics, making it a valuable compound in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate reagents . Another approach involves the use of diazotization of substituted 2-aminopyridines followed by reaction with trimethylchlorosilane .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable reactions such as the Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions . This method is favored for its functional group tolerance and environmental benignity .
化学反応の分析
Types of Reactions: 2,3-Difluoro-4-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide and other nucleophiles are often used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various azido or amino derivatives .
科学的研究の応用
2,3-Difluoro-4-(trimethylsilyl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism by which 2,3-Difluoro-4-(trimethylsilyl)pyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The electron-withdrawing nature of the fluorine atoms and the steric effects of the trimethylsilyl group influence its reactivity and interaction with other molecules . These properties make it a versatile intermediate in organic synthesis.
類似化合物との比較
2,3-Difluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trimethylsilyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a single fluorine atom and a trifluoromethyl group.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness: The combination of fluorine and trimethylsilyl groups in 2,3-Difluoro-4-(trimethylsilyl)pyridine provides a unique balance of electronic and steric properties, making it particularly useful in specific synthetic applications where other fluorinated pyridines may not be as effective .
特性
CAS番号 |
851386-36-2 |
|---|---|
分子式 |
C8H11F2NSi |
分子量 |
187.26 g/mol |
IUPAC名 |
(2,3-difluoropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11F2NSi/c1-12(2,3)6-4-5-11-8(10)7(6)9/h4-5H,1-3H3 |
InChIキー |
FSPMUGOCZVISPN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
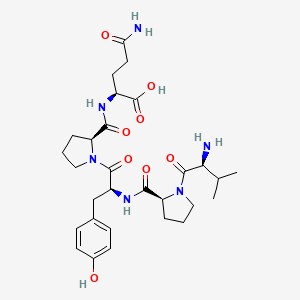
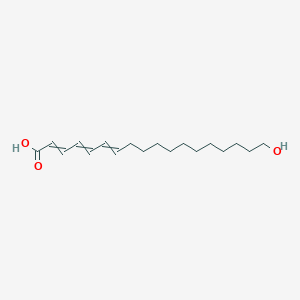
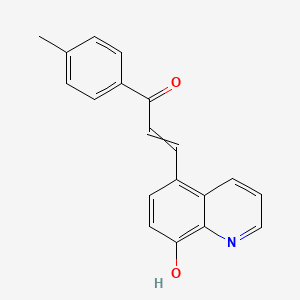
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)

![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)
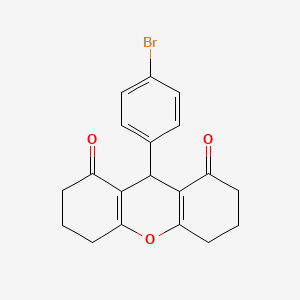
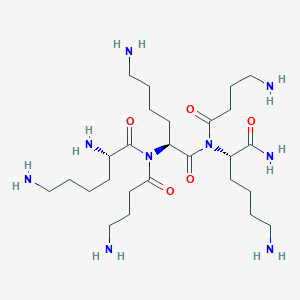
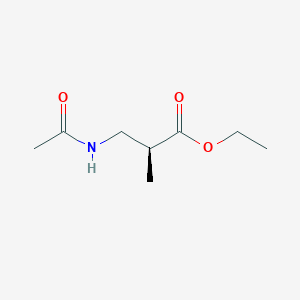
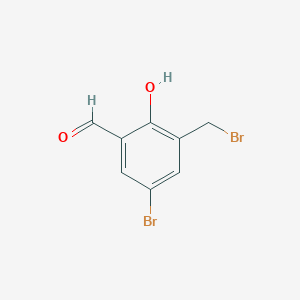

![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
